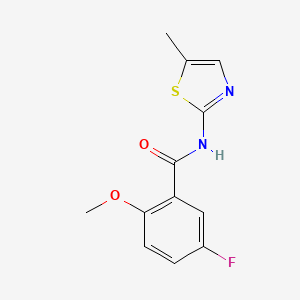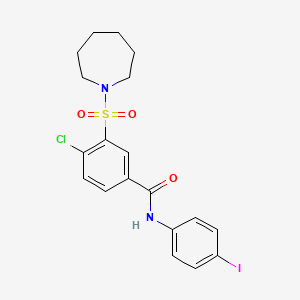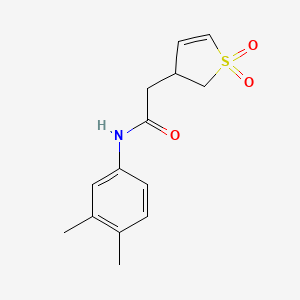
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is not fully understood. However, it is believed that the compound acts by inhibiting enzymes involved in key metabolic pathways. It has been found to inhibit the growth of various bacteria and cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
実験室実験の利点と制限
One of the main advantages of using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments is its versatility. The compound can be used as a reagent in various reactions and has been found to exhibit antimicrobial and anticancer activity. Additionally, the synthesis method for Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is relatively simple and yields a high-purity product.
However, there are also limitations to using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, it can be toxic and must be handled with care.
将来の方向性
There are several future directions for the research and application of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate. One potential area of research is the development of new synthetic methods for the compound that are more efficient and yield higher purity products. Additionally, the compound could be further explored for its potential as a fluorescent dye and as a probe for detecting metal ions in biological systems.
Another potential area of research is the development of new applications for Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in the field of medicine. The compound has been found to exhibit antimicrobial and anticancer activity, and further research could lead to the development of new drugs for the treatment of bacterial infections and cancer.
Conclusion:
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a versatile compound that has a range of potential applications in scientific research. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit antimicrobial and anticancer activity. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate and to explore its potential applications in medicine and other fields.
合成法
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate can be synthesized by reacting 8-aminoquinoline with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that can be purified by recrystallization. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is commonly used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as the synthesis of benzoxazoles and benzimidazoles. The compound has also been used in the synthesis of fluorescent dyes and as a probe for detecting metal ions in biological systems. Additionally, Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to exhibit antimicrobial and anticancer activity.
特性
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-12-7-6-11(18(19)20)9-14(12)24(21,22)23-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLXRRGIAQAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)



![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)